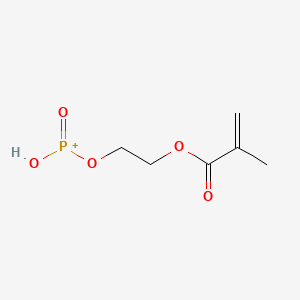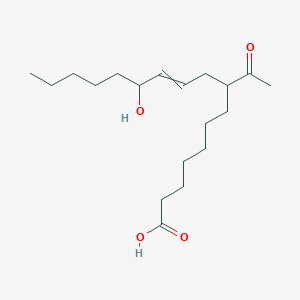
8-Acetyl-12-hydroxyheptadec-10-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Acetyl-12-hydroxyheptadec-10-enoic acid is a chemical compound with a unique structure that includes an acetyl group, a hydroxyl group, and a double bond within a heptadecenoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-12-hydroxyheptadec-10-enoic acid involves multiple steps, typically starting with the preparation of the heptadecenoic acid backbone. Common synthetic routes include:
Esterification: The initial step often involves the esterification of a precursor fatty acid.
Hydroxylation: Introduction of the hydroxyl group at the 12th position.
Acetylation: The final step involves acetylation at the 8th position using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. Techniques such as continuous flow reactors and catalytic processes are employed to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Acetyl-12-hydroxyheptadec-10-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of 8-keto-12-hydroxyheptadec-10-enoic acid.
Reduction: Formation of 8-acetyl-12-hydroxyheptadecanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Acetyl-12-hydroxyheptadec-10-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 8-Acetyl-12-hydroxyheptadec-10-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl and acetyl groups allow it to interact with enzymes and receptors, potentially modulating their activity.
Pathways Involved: It may influence pathways related to lipid metabolism, inflammation, and cellular signaling.
Comparaison Avec Des Composés Similaires
8-Acetyl-12-hydroxyheptadec-10-ynoic acid: Similar structure but with a triple bond instead of a double bond.
12-Hydroxyoctadec-9-enoic acid: Lacks the acetyl group and has a longer carbon chain.
8-Acetyl-12-hydroxyheptadecanoic acid: Saturated version of the compound.
Uniqueness: 8-Acetyl-12-hydroxyheptadec-10-enoic acid is unique due to its specific combination of functional groups and the presence of a double bond, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
54314-72-6 |
|---|---|
Formule moléculaire |
C19H34O4 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
8-acetyl-12-hydroxyheptadec-10-enoic acid |
InChI |
InChI=1S/C19H34O4/c1-3-4-7-13-18(21)14-10-12-17(16(2)20)11-8-5-6-9-15-19(22)23/h10,14,17-18,21H,3-9,11-13,15H2,1-2H3,(H,22,23) |
Clé InChI |
DTMHMUBDLJAQOS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=CCC(CCCCCCC(=O)O)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



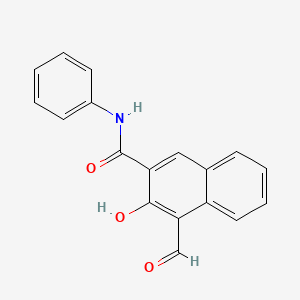
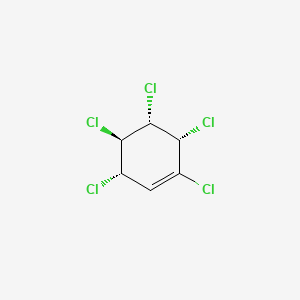
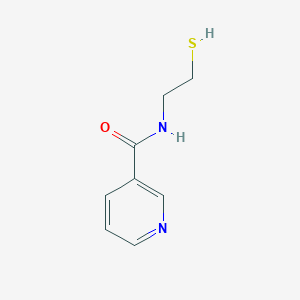
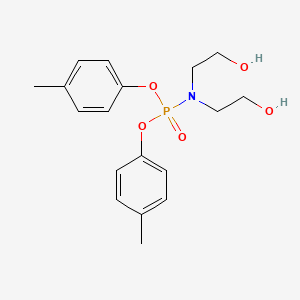
![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)
![[1-(Ethanesulfonyl)ethenesulfonyl]benzene](/img/structure/B14644788.png)
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene](/img/structure/B14644800.png)

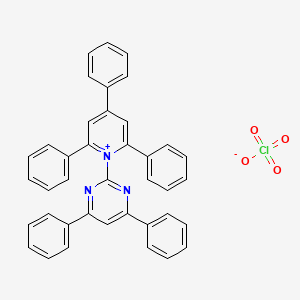
![Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy-](/img/structure/B14644809.png)

